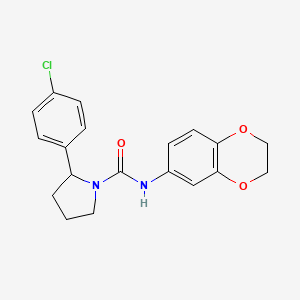
2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidinecarboxamide, also known as CP 47,497, is a synthetic cannabinoid that was first developed in the 1980s. It is a potent agonist of the cannabinoid receptors, which are found throughout the body and are involved in a variety of physiological processes. CP 47,497 has been the subject of extensive scientific research due to its potential therapeutic applications and its role in the development of synthetic cannabinoids.
Wirkmechanismus
2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidinecarboxamide 47,497 acts as a potent agonist of the cannabinoid receptors, which are found throughout the body. When it binds to these receptors, it activates a signaling pathway that can have a variety of effects on the body. The exact mechanism of action of 2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidinecarboxamide 47,497 is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the regulation of ion channels.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidinecarboxamide 47,497 has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in a variety of physiological processes. 2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidinecarboxamide 47,497 has also been shown to have effects on ion channels, which can affect the excitability of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidinecarboxamide 47,497 has several advantages for use in lab experiments. It is a potent agonist of the cannabinoid receptors, which makes it a useful tool for studying these receptors and their role in the body. 2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidinecarboxamide 47,497 is also relatively stable and easy to synthesize, which makes it a convenient compound to work with. However, there are also limitations to the use of 2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidinecarboxamide 47,497 in lab experiments. Its potency and activity on the cannabinoid receptors can make it difficult to control and interpret the results of experiments. Additionally, its effects on the body can be complex and difficult to fully understand.
Zukünftige Richtungen
There are several future directions for research on 2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidinecarboxamide 47,497 and synthetic cannabinoids in general. One area of research is the development of new synthetic cannabinoids with improved therapeutic properties. Another area of research is the investigation of the role of the cannabinoid receptors in various physiological processes, such as pain perception and inflammation. Additionally, there is ongoing research on the potential therapeutic applications of cannabinoids for a variety of medical conditions, including chronic pain, epilepsy, and cancer.
Synthesemethoden
2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidinecarboxamide 47,497 is synthesized by a multi-step process that involves the reaction of several chemical compounds. The process begins with the reaction of 4-chlorobenzoyl chloride with 2,3-dihydro-1,4-benzodioxin to form 4-chlorophenyl-2,3-dihydro-1,4-benzodioxin-6-carboxylic acid. This compound is then reacted with pyrrolidine to form 2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidinecarboxamide 47,497.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidinecarboxamide 47,497 has been used extensively in scientific research to study the cannabinoid receptors and their role in the body. It has been used to investigate the effects of cannabinoids on the central nervous system, as well as their potential therapeutic applications. 2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-pyrrolidinecarboxamide 47,497 has also been used to develop new synthetic cannabinoids that may have improved therapeutic properties.
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c20-14-5-3-13(4-6-14)16-2-1-9-22(16)19(23)21-15-7-8-17-18(12-15)25-11-10-24-17/h3-8,12,16H,1-2,9-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRGPRFTVDERAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide](/img/structure/B6112932.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-[2-(3-fluorophenyl)ethyl]piperidine](/img/structure/B6112942.png)

![ethyl 7-methyl-3-[(4-pyridinylamino)methyl]-1-benzofuran-2-carboxylate hydrobromide](/img/structure/B6112961.png)
![4-{1-[(4-ethylphenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole](/img/structure/B6112969.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(2-pyrazinyl)propanamide](/img/structure/B6112977.png)
![6-hydroxy-7-oxo-7H-benzo[e]perimidine-4-sulfonic acid](/img/structure/B6112980.png)
![ethyl 2-({[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6112995.png)
![N,N-diallyl-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6113003.png)
![2-(1-benzyl-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6113019.png)
![5-{[3-(isopropoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B6113020.png)
![9-(4-fluorophenyl)-7-(2-furylmethyl)-2-methylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6113029.png)
